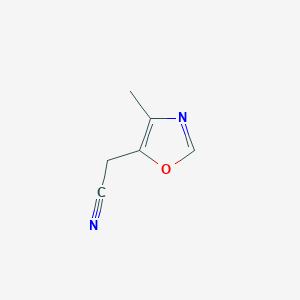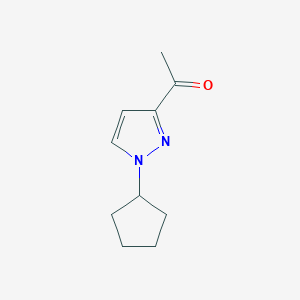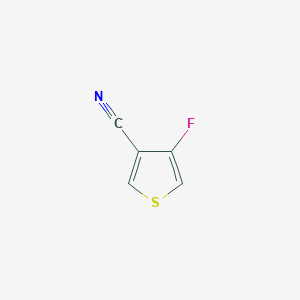![molecular formula C11H11N3OS B11717424 (2E)-5-methyl-2-[(2E)-2-(phenylmethylidene)hydrazin-1-ylidene]-1,3-thiazolidin-4-one](/img/structure/B11717424.png)
(2E)-5-methyl-2-[(2E)-2-(phenylmethylidene)hydrazin-1-ylidene]-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-5-metil-2-[(2E)-2-(fenilmetilideno)hidrazin-1-ilideno]-1,3-tiazolidin-4-ona es un compuesto orgánico complejo conocido por su estructura única y sus posibles aplicaciones en diversos campos científicos. Este compuesto presenta un núcleo de tiazolidinona, que es un anillo de cinco miembros que contiene átomos de azufre y nitrógeno, y está sustituido con un grupo de fenilmetilidenohidrazona. La presencia de estos grupos funcionales contribuye a su diversa reactividad química y potenciales actividades biológicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (2E)-5-metil-2-[(2E)-2-(fenilmetilideno)hidrazin-1-ilideno]-1,3-tiazolidin-4-ona generalmente implica la condensación de tiosemicarbazonas apropiadas con compuestos carbonílicos α,β-insaturados en condiciones ácidas o básicas. La reacción a menudo se lleva a cabo en solventes como etanol o metanol, y puede requerir calentamiento para facilitar la formación del producto deseado.
Métodos de producción industrial
Si bien los métodos específicos de producción industrial para este compuesto no están bien documentados, el enfoque general implicaría escalar los procedimientos de síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción para maximizar el rendimiento y la pureza, y emplear técnicas como la recristalización o la cromatografía para la purificación.
Análisis De Reacciones Químicas
Tipos de reacciones
(2E)-5-metil-2-[(2E)-2-(fenilmetilideno)hidrazin-1-ilideno]-1,3-tiazolidin-4-ona puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar sulfoxidos o sulfonas.
Reducción: Las reacciones de reducción pueden convertir el grupo hidrazona en derivados de hidrazina.
Sustitución: El grupo fenilmetilideno puede participar en reacciones de sustitución aromática electrofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno o ácido m-cloroperbenzoico.
Reducción: Los agentes reductores como borohidruro de sodio o hidruro de aluminio y litio se utilizan típicamente.
Sustitución: Las reacciones de sustitución aromática electrofílica a menudo requieren catalizadores como cloruro de aluminio o cloruro férrico.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, mientras que la reducción puede producir derivados de hidrazina.
Aplicaciones Científicas De Investigación
(2E)-5-metil-2-[(2E)-2-(fenilmetilideno)hidrazin-1-ilideno]-1,3-tiazolidin-4-ona se ha explorado para diversas aplicaciones de investigación científica:
Química: Sirve como un bloque de construcción para sintetizar moléculas más complejas y estudiar mecanismos de reacción.
Biología: Las potenciales actividades biológicas del compuesto, como las propiedades antimicrobianas o anticancerígenas, son de gran interés.
Medicina: Se están realizando investigaciones para evaluar su potencial como agente terapéutico para diversas enfermedades.
Industria: Sus propiedades químicas únicas lo hacen útil en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de (2E)-5-metil-2-[(2E)-2-(fenilmetilideno)hidrazin-1-ilideno]-1,3-tiazolidin-4-ona implica su interacción con objetivos moleculares específicos. El compuesto puede inhibir ciertas enzimas o interrumpir los procesos celulares, lo que lleva a sus efectos biológicos observados. Las vías y objetivos exactos aún se encuentran bajo investigación, pero su estructura sugiere posibles interacciones con proteínas y ácidos nucleicos.
Comparación Con Compuestos Similares
Compuestos similares
- Metil (2Z)-2-(1-etil-2-oxo-1,2-dihidro-3H-indol-3-ilideno)-5-[4-(2-furoiloxici)fenil]-7-metil-3-oxo-2,3-dihidro-5H-[1,3]tiazolo[3,2-a]pirimidina-6-carboxilato
- Acetato de vainillina
- Compuesto relacionado con la ketamina A
Unicidad
En comparación con compuestos similares, (2E)-5-metil-2-[(2E)-2-(fenilmetilideno)hidrazin-1-ilideno]-1,3-tiazolidin-4-ona destaca por su combinación única de grupos funcionales y la reactividad química resultante. Su núcleo de tiazolidinona y su grupo de fenilmetilidenohidrazona proporcionan un conjunto distinto de propiedades que se pueden aprovechar para diversas aplicaciones en investigación e industria.
Propiedades
Fórmula molecular |
C11H11N3OS |
|---|---|
Peso molecular |
233.29 g/mol |
Nombre IUPAC |
(2Z)-2-[(Z)-benzylidenehydrazinylidene]-5-methyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H11N3OS/c1-8-10(15)13-11(16-8)14-12-7-9-5-3-2-4-6-9/h2-8H,1H3,(H,13,14,15)/b12-7- |
Clave InChI |
KQHCKZOYLGMBLE-GHXNOFRVSA-N |
SMILES isomérico |
CC1C(=O)N/C(=N/N=C\C2=CC=CC=C2)/S1 |
SMILES canónico |
CC1C(=O)NC(=NN=CC2=CC=CC=C2)S1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Methyl-3-{[(4-methylpyrrolidin-3-yl)formamido]methyl}hexanoic acid](/img/structure/B11717352.png)
![4-amino-1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-oxo-1,2-dihydropyrimidine-5-carbaldehyde](/img/structure/B11717371.png)
![5-Methanesulfonyl-octahydropyrrolo[3,4-b]pyrrole hydrochloride](/img/structure/B11717375.png)


![(6aR,10aR)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B11717380.png)







